2'-O-(2-Methoxyethyl)-cytidine: A Technical Guide for Therapeutic Oligonucleotide Development
2'-O-(2-Methoxyethyl)-cytidine: A Technical Guide for Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-(2-Methoxyethyl)-cytidine (2'-MOE-C) is a cornerstone modification in the development of second-generation antisense oligonucleotides (ASOs). This synthetic nucleoside analogue, when incorporated into an oligonucleotide chain, confers a range of desirable pharmacological properties, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable toxicity profile. These attributes have positioned 2'-MOE-modified oligonucleotides as a leading platform for therapeutic gene silencing, with several approved drugs and numerous candidates in clinical trials. This technical guide provides an in-depth overview of 2'-O-(2-Methoxyethyl)-cytidine, encompassing its chemical properties, a detailed synthesis protocol, and its application in antisense technology. Furthermore, it presents key quantitative data, experimental protocols for performance evaluation, and visual diagrams of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to 2'-O-(2-Methoxyethyl)-cytidine
2'-O-(2-Methoxyethyl)-cytidine is a chemically modified ribonucleoside where the 2'-hydroxyl group of the ribose sugar is replaced by a 2-methoxyethyl ether moiety. This modification is a hallmark of second-generation ASOs, developed to overcome the limitations of earlier phosphorothioate (B77711) (PS)-modified oligonucleotides. The 2'-MOE group sterically hinders nuclease attack, significantly increasing the oligonucleotide's stability in biological fluids.[1][2] Moreover, the modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which enhances the binding affinity (hybridization) to complementary mRNA targets.[3] Oligonucleotides incorporating 2'-MOE modifications, often in a "gapmer" design with a central DNA region, effectively recruit RNase H for target mRNA degradation.[4][5]
Physicochemical Properties
The key physicochemical properties of 2'-O-(2-Methoxyethyl)-cytidine are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C12H19N3O6 | --INVALID-LINK-- |
| Molecular Weight | 301.3 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Melting Point | 153–155 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Synthesis of 2'-O-(2-Methoxyethyl)-cytidine Phosphoramidite (B1245037)
The synthesis of 2'-O-(2-Methoxyethyl)-cytidine phosphoramidite is a multi-step process that typically starts from a readily available nucleoside, such as uridine (B1682114). The following protocol is a composite of established methods.[6][7][8]
Synthesis of 2'-O-(2-Methoxyethyl)-uridine
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Preparation of Aluminum 2-methoxyethoxide: A suspension of aluminum powder (1.3 mmol) in 2-methoxyethanol (B45455) (1 mL) is stirred at reflux for 2 hours.
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Ring opening of Anhydrouridine: After cooling to room temperature, O²,2'-anhydro-L-uridine (0.22 mmol) is added to the aluminum 2-methoxyethoxide solution and the mixture is refluxed for 48 hours.
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Purification: The reaction mixture is cooled, crushed, and co-evaporated with methanol. The crude product is purified by column chromatography (5% MeOH/CH2Cl2) to yield 2'-O-(2-Methoxyethyl)-L-uridine.
Conversion of 2'-O-(2-Methoxyethyl)-uridine to 2'-O-(2-Methoxyethyl)-cytidine
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Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of 2'-O-(2-Methoxyethyl)-uridine are protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in dichloromethane (B109758) (CH2Cl2).
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Triazole Formation: The protected uridine derivative is reacted with tris(1H-1,2,4-triazole-1-yl)phosphine oxide, generated in situ from phosphorus oxychloride and 1,2,4-triazole (B32235) in the presence of triethylamine (B128534) (Et3N), to form a triazole intermediate.
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Amination: The triazole intermediate is treated with aqueous ammonia (B1221849) (32%) in 1,4-dioxane (B91453) to replace the triazole group with an amino group, yielding the protected 2'-O-(2-Methoxyethyl)-cytidine.
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Deprotection: The TBS protecting groups are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) to give 2'-O-(2-Methoxyethyl)-cytidine.
Phosphitylation to Yield the Phosphoramidite
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DMT Protection: The 5'-hydroxyl group of 2'-O-(2-Methoxyethyl)-cytidine is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
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Phosphitylation: The 5'-O-DMT-protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak acid catalyst (e.g., tetrazole) to yield the final 2'-O-(2-Methoxyethyl)-cytidine phosphoramidite, which can be used in automated solid-phase oligonucleotide synthesis.[7]
Quantitative Comparison of Antisense Oligonucleotide Modifications
The incorporation of 2'-MOE modifications significantly enhances the therapeutic properties of ASOs compared to unmodified oligonucleotides and other modifications. The following table summarizes key performance metrics.
| Parameter | Unmodified (DNA) | Phosphorothioate (PS) | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-MOE) | Locked Nucleic Acid (LNA) |
| Binding Affinity (ΔTm per modification) | Baseline | ↓ 0.5°C | ↑ 1.0-1.5°C | ↑ 0.9-1.6°C [9] | ↑ 2-8°C |
| Nuclease Resistance | Very Low | Moderate | High | Very High [9] | Very High |
| In Vitro Potency (IC50) | High (μM range) | Moderate (~70 nM)[10] | Low (~220 nM)[10] | High (sub-nM to low nM range) [4][10] | Very High (sub-nM range)[10] |
| RNase H Activation | Yes | Yes | No | Yes (in gapmer) [4] | Yes (in gapmer) |
| In Vivo Toxicity | Low | Dose-dependent | Low | Low [9] | Potential Hepatotoxicity[11] |
Experimental Protocols
Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
This protocol assesses the stability of 2'-MOE modified oligonucleotides against exonuclease degradation.[1][12]
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Oligonucleotide Preparation: 5'-end label the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled oligonucleotide.
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Reaction Setup: In a microcentrifuge tube, combine the following:
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5'-³²P-labeled oligonucleotide (10 pmol)
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10x SVPD buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂)
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Snake Venom Phosphodiesterase (SVPD) (0.1-1.0 units)
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Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a 5 µL aliquot and quench the reaction by adding it to 5 µL of a loading buffer containing EDTA (e.g., 95% formamide, 20 mM EDTA).
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Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. The rate of disappearance of the full-length oligonucleotide band indicates its nuclease resistance.
Thermal Melting (Tm) Analysis
This protocol determines the melting temperature of a duplex formed by a 2'-MOE modified oligonucleotide and its complementary RNA target.[3][13][14]
-
Sample Preparation: In a quartz cuvette, prepare a solution containing:
-
2'-MOE modified oligonucleotide (e.g., 1 µM)
-
Complementary RNA oligonucleotide (e.g., 1 µM)
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement:
-
Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm as the temperature is increased from the starting temperature to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve (absorbance vs. temperature).
Signaling Pathways and Experimental Workflows
RNase H-Mediated Degradation of Target mRNA
2'-MOE modified ASOs, typically in a gapmer design, function through the recruitment of RNase H to degrade the target mRNA.
Caption: RNase H-mediated degradation pathway of target mRNA by a 2'-MOE gapmer ASO.
Experimental Workflow for In Vitro ASO Activity Assessment
The following workflow outlines the key steps for evaluating the efficacy of a 2'-MOE modified ASO in a cell culture model.
Caption: A typical experimental workflow for assessing ASO activity in vitro.
Advantages of Second-Generation ASOs
The development of 2'-MOE and other second-generation modifications represents a significant advancement in antisense technology.
Caption: Key advantages of second-generation ASOs over first-generation modifications.
Conclusion
2'-O-(2-Methoxyethyl)-cytidine is a critical component in the design of modern antisense oligonucleotide therapeutics. Its incorporation provides a superior balance of nuclease resistance, binding affinity, and safety, leading to highly potent and durable gene silencing agents. The synthetic routes to 2'-MOE-cytidine are well-established, and a robust set of analytical methods exists to characterize the properties of oligonucleotides containing this modification. As the field of oligonucleotide therapeutics continues to expand, 2'-MOE chemistry is expected to remain a central platform for the development of new medicines for a wide range of diseases.
References
- 1. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffame.org [ffame.org]
- 3. agilent.com [agilent.com]
- 4. idtdna.com [idtdna.com]
- 5. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 14. Oligonucleotide Melting Temperature [sigmaaldrich.com]
